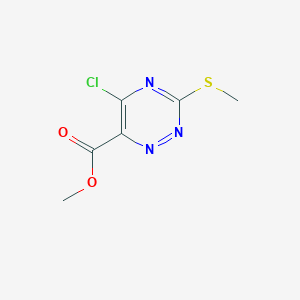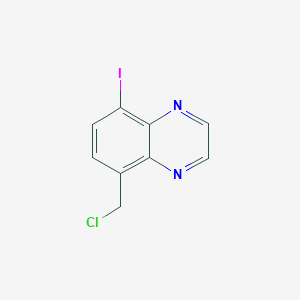
5-(Chloromethyl)-8-iodoquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Chloromethyl)-8-iodoquinoxaline is a heterocyclic organic compound that contains both chlorine and iodine atoms attached to a quinoxaline ring. Quinoxalines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of both chloromethyl and iodo substituents on the quinoxaline ring makes this compound particularly interesting for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-8-iodoquinoxaline typically involves the halogenation of quinoxaline derivatives. One common method is the chloromethylation of 8-iodoquinoxaline using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. These methods often use automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and scalability.
化学反应分析
Types of Reactions
5-(Chloromethyl)-8-iodoquinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can target the iodo group, converting it to a hydrogen atom or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted quinoxalines with various functional groups.
Oxidation: Quinoxaline N-oxides or other oxidized derivatives.
Reduction: Deiodinated quinoxalines or other reduced forms.
科学研究应用
5-(Chloromethyl)-8-iodoquinoxaline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 5-(Chloromethyl)-8-iodoquinoxaline involves its interaction with biological macromolecules such as proteins and nucleic acids. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or protein modification. The iodo group can participate in halogen bonding, influencing the compound’s binding affinity and specificity for its molecular targets.
相似化合物的比较
Similar Compounds
5-(Chloromethyl)-8-bromoquinoxaline: Similar structure but with a bromine atom instead of iodine.
5-(Chloromethyl)-8-fluoroquinoxaline: Contains a fluorine atom instead of iodine.
5-(Chloromethyl)-8-nitroquinoxaline: Has a nitro group instead of iodine.
Uniqueness
5-(Chloromethyl)-8-iodoquinoxaline is unique due to the presence of both chloromethyl and iodo groups, which confer distinct reactivity and biological activity. The iodo group, in particular, enhances the compound’s ability to participate in halogen bonding, potentially increasing its binding affinity and specificity for certain biological targets.
属性
分子式 |
C9H6ClIN2 |
|---|---|
分子量 |
304.51 g/mol |
IUPAC 名称 |
5-(chloromethyl)-8-iodoquinoxaline |
InChI |
InChI=1S/C9H6ClIN2/c10-5-6-1-2-7(11)9-8(6)12-3-4-13-9/h1-4H,5H2 |
InChI 键 |
KDSOCMMESRCUBX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1CCl)N=CC=N2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


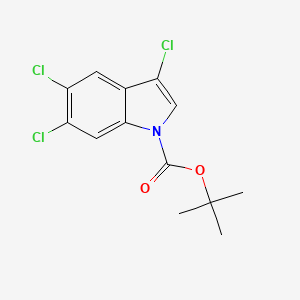
![2-[(Methylthio)methyl]thiazole-4-carboxylic Acid](/img/structure/B13662152.png)
![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbaldehyde](/img/structure/B13662156.png)
![4-fluoro-2-[4-[[4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol](/img/structure/B13662160.png)

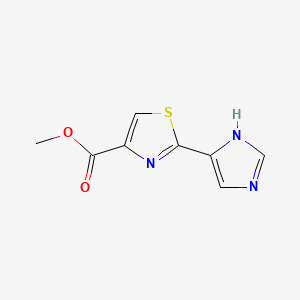

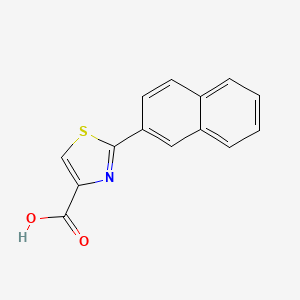
![2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13662192.png)
![2,7-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13662201.png)
![1-Methyl-5-[4-(methylsulfonyl)phenoxy]-1H-indole](/img/structure/B13662208.png)


